Suzuki Coupling Regioselectivity: 6-Phenyl vs. 2-Phenyl Isomer
In the palladium-catalyzed Suzuki coupling of 2-chloro-3-nitro-6-methylpyridine with phenylboronic acid, the desired 2-methyl-3-nitro-6-phenylpyridine is obtained as the major regioisomer in 72 % isolated yield, whereas the competing regioisomer 2-phenyl-3-nitro-6-methylpyridine is isolated in only 10 % yield [1]. This 7.2:1 selectivity ratio demonstrates that the electronic and steric environment of the chloropyridine substrate strongly favors coupling at the 6-position, providing a practical advantage for procurement of the 6-phenyl regioisomer over the 2-phenyl isomer.
| Evidence Dimension | Isolated yield of regioisomers from Suzuki coupling |
|---|---|
| Target Compound Data | 72 % (2-methyl-3-nitro-6-phenylpyridine) |
| Comparator Or Baseline | 10 % (2-phenyl-3-nitro-6-methylpyridine) |
| Quantified Difference | 7.2-fold higher yield for target regioisomer |
| Conditions | Pd(PPh₃)₄, phenylboronic acid, Na₂CO₃, THF, 75 °C, 17 h; flash chromatography (silica, 10 % EtOAc/hexanes) |
Why This Matters
Higher synthetic accessibility and preparative yield reduce procurement cost and ensure batch-to-batch consistency compared to the alternative regioisomer.
- [1] US Patent 6,011,029 (Example 7). Procedure details as catalogued by BenchChem synthesis route for 2-Methyl-3-nitro-6-phenylpyridine (citing Patent US06011029). View Source
